
5-Hydroxymethylflucloxacillin
描述
5-Hydroxymethylflucloxacillin is a metabolite of flucloxacillin, a synthetic penicillin used primarily for its antibacterial properties. This compound is known for its role in the biotransformation of flucloxacillin and has been studied for its potential cytotoxic effects, particularly in patients with renal impairment .
准备方法
The synthesis of 5-Hydroxymethylflucloxacillin involves the hydroxylation of flucloxacillin. This process is typically catalyzed by cytochrome P450 enzymes, particularly CYP3A4 . The reaction conditions often include the presence of oxygen and NADPH as a cofactor.
化学反应分析
5-Hydroxymethylflucloxacillin undergoes several types of chemical reactions:
Oxidation: This compound can be further oxidized to form this compound-penicilloic acid.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The hydroxymethyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include various penicilloic acids and other hydroxylated derivatives .
科学研究应用
5-Hydroxymethylflucloxacillin has several scientific research applications:
作用机制
The mechanism of action of 5-Hydroxymethylflucloxacillin involves its interaction with penicillin-binding proteins (PBPs) located inside bacterial cell walls. By binding to these proteins, it inhibits the final stage of bacterial cell wall synthesis, leading to cell lysis and death . This compound is also known to exert cytotoxic effects by accumulating in the bile and causing liver toxicity, particularly in patients with renal impairment .
相似化合物的比较
5-Hydroxymethylflucloxacillin is unique due to its specific hydroxymethyl group, which differentiates it from other flucloxacillin metabolites. Similar compounds include:
Flucloxacillin: The parent compound, used as an antibiotic.
This compound-penicilloic acid: A further oxidized metabolite.
Flucloxacillin-penicilloic acid: Another metabolite formed during the biotransformation of flucloxacillin.
These compounds share similar antibacterial properties but differ in their metabolic pathways and potential cytotoxic effects.
生物活性
5-Hydroxymethylflucloxacillin (5-HMFLX) is a metabolite of flucloxacillin, a synthetic penicillin widely used for treating Staphylococcal infections. This compound has garnered attention due to its biological activity and potential implications in drug-induced liver injury (DILI). This article explores the biological activity of 5-HMFLX, focusing on its mechanisms, interactions with proteins, and clinical implications.
5-HMFLX exhibits biological activity primarily through its interaction with various cellular proteins. Research indicates that both flucloxacillin and 5-HMFLX can covalently modify human serum albumin (HSA) and other proteins, leading to immune-mediated responses. The modification occurs in a dose-, time-, and site-dependent manner, targeting specific lysine residues on proteins such as HSA .
Protein Modification
The modification of proteins by 5-HMFLX is crucial in understanding its biological effects. In vitro studies have demonstrated that 5-HMFLX modifies similar lysine residues as flucloxacillin, suggesting that it retains the ability to induce hypersensitivity reactions . The specific lysine residues modified include Lys190 and Lys212, which were detected in multiple patients treated with flucloxacillin .
Clinical Implications
The clinical relevance of 5-HMFLX lies in its association with DILI. Studies have shown that the conversion of flucloxacillin to 5-HMFLX is implicated in the development of liver injury, particularly in patients with the HLA-B*57:01 genotype . This genetic predisposition enhances the immune response to flucloxacillin and its metabolites.
Case Studies
- Patient Reactions : A study reported that patients with DILI exhibited a strong correlation between the presence of HLA-B*57:01 and adverse reactions to flucloxacillin, suggesting that 5-HMFLX may act as a hapten that triggers T-cell mediated immune responses .
- Mouse Models : Research using HLA-B*57:01 transgenic mice demonstrated that exposure to flucloxacillin led to CD8+ T-cell activation against hepatocytes presenting drug-modified peptides. This finding underscores the role of 5-HMFLX in immune-mediated liver injury .
Biological Activity Data Table
Study | Findings | Methodology |
---|---|---|
Jenkins et al. (2009) | Identified lysine residues modified by flucloxacillin and 5-HMFLX in HSA | Mass Spectrometry (MS) |
Burban et al. (2023) | Demonstrated immune-mediated liver injury linked to HLA-B*57:01 | In vivo mouse models |
MDPI Study (2024) | Explored conversion pathways from flucloxacillin to 5-HMFLX contributing to DILI | Clinical data analysis |
Research Findings
- Covalent Binding : Both flucloxacillin and its metabolite bind covalently to various proteins, including major hepatocellular proteins, which can lead to the formation of neoantigens and subsequent T-cell activation .
- T-cell Activation : The immune response involves CD8+ T-cells recognizing drug-modified peptides presented by HLA molecules, which is crucial for understanding idiosyncratic drug reactions .
- Metabolic Pathways : The metabolism of flucloxacillin into 5-HMFLX is facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in the formation of this toxic metabolite .
属性
IUPAC Name |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-(hydroxymethyl)-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O6S/c1-19(2)14(18(28)29)24-16(27)13(17(24)31-19)22-15(26)11-9(6-25)30-23-12(11)10-7(20)4-3-5-8(10)21/h3-5,13-14,17,25H,6H2,1-2H3,(H,22,26)(H,28,29)/t13-,14+,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBWLMQDPXVIGD-JKIFEVAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)CO)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75524-31-1 | |
Record name | 5-Hydroxymethylflucloxacillin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075524311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that 5-hydroxymethylflucloxacillin is toxic and how does this toxicity manifest?
A: Research suggests that this compound, a metabolite of the antibiotic flucloxacillin, might be responsible for liver damage in some patients. [, , ] One study using a rat liver model showed that this compound reaches high concentrations in the bile. [] These concentrations were similar to those shown to cause cell death in other studies. [] In humans, elevated liver enzymes (LDH, bilirubin, alkaline phosphatase), potential markers of liver damage, were observed in a significant number of patients receiving flucloxacillin, further supporting the possibility of this compound-induced liver toxicity. []
Q2: Which enzyme is primarily responsible for the formation of this compound?
A: Evidence suggests that the cytochrome P450 (CYP)3A4 enzyme plays a key role in metabolizing flucloxacillin into this compound. [] Researchers observed increased production of this compound when using human liver microsomes, a rich source of CYP enzymes. [] This production was further enhanced in rat liver microsomes treated with dexamethasone, a known CYP3A inducer. [] Conversely, troleandomycin, a CYP3A inhibitor, decreased this compound production in human liver microsomes. [] These findings strongly implicate CYP3A4, and specifically its activity in the liver, in the formation of this potentially toxic metabolite.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。